(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride
Description
(1S,2S)-1-Amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride (CAS: 1955474-13-1) is a cyclopropane-containing amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group and a hydrochloride counterion. Its molecular formula is C₁₃H₁₇ClN₂O₄, and it has a molecular weight of 300.74 g/mol . The compound features a cyclopropane ring fused to a carboxylic acid group and an amino-methyl side chain, where the amino group is protected by the Cbz moiety. This structural motif is critical in peptide synthesis and medicinal chemistry, as the Cbz group enhances solubility and stability during synthetic processes .
Properties
Molecular Formula |
C13H17ClN2O4 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
(1S,2S)-1-amino-2-(phenylmethoxycarbonylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O4.ClH/c14-13(11(16)17)6-10(13)7-15-12(18)19-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,15,18)(H,16,17);1H/t10-,13-;/m0./s1 |
InChI Key |
HMSPBCIVVJYPFU-VVBGOIRUSA-N |
Isomeric SMILES |
C1[C@H]([C@@]1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(C1(C(=O)O)N)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, including the protection of amino groups, cyclopropanation, and subsequent deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Amino Group Reactions
The primary amine (-NH₂) can participate in:
-
Amide bond formation : Reacts with carboxylic acids or activated esters (e.g., using coupling reagents like carbodiimides) to form peptide linkages.
-
Alkylation/Acylation : Substitution with alkyl halides or acyl chlorides to generate derivatives.
-
Deprotection : While the Cbz group is a protecting group for amines, the free amine in this compound may undergo reversible protonation due to the hydrochloride salt .
Carboxylic Acid Reactions
The carboxylic acid (-COOH) can undergo:
-
Esterification : Reaction with alcohols in acidic conditions to form esters.
-
Amidation : Conversion to amides via coupling agents (e.g., HATU, EDCl).
-
Salt formation : Reacts with bases to form soluble salts, influencing reactivity and stability.
Benzyloxycarbonyl (Cbz) Group Reactions
The Cbz group (–O(CO)Bn) acts as a protecting group for amines. Key reactions include:
-
Deprotection : Removal via hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid) to release the amine.
-
Stability : Resistant to mild acidic/basic conditions but labile under harsher conditions.
Cyclopropane Ring Reactions
The cyclopropane moiety exhibits high strain, leading to unique reactivity:
-
Ring-opening : Acid- or base-catalyzed cleavage to form carbocations or carbanions, respectively.
-
Cycloaddition : Potential participation in [2+2] or [4+2] cycloadditions due to ring strain .
-
Electrophilic substitution : Possible attack by electrophiles at strained positions.
Amide Bond Formation
The carboxylic acid reacts with amines using coupling agents (e.g., carbodiimides) to form amides. This reaction is critical for peptide synthesis and is typically carried out under anhydrous conditions to prevent hydrolysis.
Deprotection of the Cbz Group
| Method | Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂ gas, Pd/C catalyst | Release of free amine |
| Acidic cleavage | HBr in acetic acid | Removal of Cbz group |
Cyclopropane Ring-Opening
| Catalyst | Conditions | Product |
|---|---|---|
| H⁺ (acid) | HCl, heat | Carbocation intermediates |
| OH⁻ (base) | NaOH, aqueous medium | Carbanion intermediates |
Analytical Methods for Reaction Monitoring
-
NMR spectroscopy : Tracks stereochemical integrity and reaction progress via proton and carbon shifts.
-
Mass spectrometry : Confirms molecular weight and structural modifications (e.g., loss of Cbz group).
-
HPLC : Assesses purity and enantiomeric excess.
Scientific Research Applications
(1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-AMINO-2-({[(BENZYLOXY)CARBONYL]AMINO}METHYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclopropane Derivatives
Cyclopropane-containing compounds are widely studied for their conformational rigidity and bioactivity. Below is a detailed comparison of the target compound with analogous molecules:
Stereochemical and Functional Group Variations
Key Observations:
- Stereochemistry : The (1S,2S) configuration in the target compound distinguishes it from the (1S,2R) isomer in , which lacks a protecting group and exhibits distinct biological activity (e.g., NMDA receptor binding) .
- Protecting Groups: The Cbz group in the target compound contrasts with the Boc group in CAS 180322-79-4. Cbz is base-labile and requires hydrogenolysis for deprotection, whereas Boc is acid-labile, influencing synthetic workflows .
- Substituent Effects : The trifluoromethyl group in CAS 1211582-12-5 introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the Cbz-protected compound .
Biological Activity
Chemical Identity and Structure
(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride, also known by its CAS number 1955474-13-1, is a small molecule belonging to the class of n-acyl-alpha amino acids and derivatives. Its molecular formula is with a molecular weight of approximately 300.74 g/mol . The compound features a cyclopropane structure, which is significant for its biological activity.
The biological activity of this compound primarily involves its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. Inhibition of ACC can lead to reduced lipogenesis and increased fatty acid oxidation, which has implications in metabolic disorders and obesity .
Pharmacological Properties
Recent studies have demonstrated that this compound exhibits significant pharmacological properties:
- Inhibition of ACC : The compound has been shown to effectively inhibit both ACC1 and ACC2 isoforms, leading to alterations in lipid metabolism .
- Potential Antitumor Activity : Some research indicates that compounds similar to this one may possess antitumor properties by modulating metabolic pathways critical for cancer cell survival .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds or derivatives:
- Plant Stress Resistance : A related compound, 1-amino-cyclopropane-1-carboxylic acid (ACCA), has been studied for its ability to enhance plant resistance against environmental stressors. It was found to improve drought resistance and pathogen defense in maize plants, indicating a potential agricultural application .
- In Vitro Studies : In vitro assays have shown that derivatives of cyclopropane carboxylic acids can modulate various signaling pathways involved in cell growth and apoptosis, suggesting their utility in therapeutic contexts .
Comparative Biological Activity Table
| Compound Name | ACC Inhibition | Antitumor Activity | Plant Stress Resistance |
|---|---|---|---|
| This compound | Yes | Potential | No direct evidence |
| 1-amino-cyclopropane-1-carboxylic acid (ACCA) | No | Not applicable | Yes |
Q & A
Q. Basic Characterization
- X-ray crystallography : Directly confirms the (1S,2S) configuration via anomalous scattering (e.g., Cu-Kα radiation) .
- NMR : H-H coupling constants (e.g., = 8–10 Hz) distinguish cis/trans cyclopropane substituents .
Advanced Resolution of Discrepancies
Conflicting NOE (Nuclear Overhauser Effect) data may arise from dynamic puckering. DFT calculations (B3LYP/6-31G*) model ring strain effects, while variable-temperature NMR (–40°C to 25°C) captures conformational averaging .
How does the hydrochloride salt form impact solubility and crystallization behavior?
Basic Physicochemical Analysis
The hydrochloride salt improves aqueous solubility (≈50 mg/mL in PBS) via ionic dissociation. Crystallization in ethanol/water mixtures yields needle-like crystals suitable for X-ray studies. Thermal gravimetric analysis (TGA) shows decomposition >200°C, confirming salt stability .
Advanced Polymorphism Screening
Salt forms can exhibit hydrate or anhydrate polymorphism . Slurry experiments in acetone/water identify stable forms, while PXRD distinguishes lattice differences. Hydrates often show reduced hygroscopicity, critical for long-term storage .
What strategies mitigate degradation during in vitro bioactivity assays?
Basic Stability Profiling
Degradation pathways include:
- Cbz deprotection under acidic conditions (pH <3).
- Cyclopropane ring opening via nucleophilic attack (e.g., thiols in buffer).
Use neutral buffers (pH 7.4) and avoid thiol-containing reagents (e.g., DTT) .
Advanced Kinetic Analysis
High-resolution LC-MS identifies degradation products (e.g., ring-opened diols or carboxylic acid derivatives). Pseudo-first-order kinetics (25°C, pH 7.4) determine a half-life of >48 hours, supporting its use in cell-based assays .
How can enantiomeric impurities be quantified and removed during scale-up?
Basic Chiral Separation
Chiral SFC (supercritical fluid chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) achieves baseline resolution (Rs >2.0). Mobile phase: CO₂/ethanol (90:10) at 2 mL/min .
Advanced Process Optimization
Simulated moving bed (SMB) chromatography enables continuous purification. Thermodynamic modeling predicts elution order, reducing solvent use by 40% compared to batch methods .
What computational tools predict the compound’s metabolic fate in vivo?
Basic ADME Prediction
Software like SwissADME forecasts high intestinal permeability (LogP ≈1.5) and CYP3A4-mediated oxidation of the Cbz group. Metabolites include benzyl alcohol and cyclopropane-diols .
Advanced Molecular Dynamics
QM/MM simulations model CYP3A4 binding, identifying oxidation at the cyclopropane’s methylene bridge. Free-energy perturbation calculations guide structural modifications to block metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
